![molecular formula C22H18BrN3O5 B4006931 6-[(2-bromo-4,5-dimethylphenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4006931.png)
6-[(2-bromo-4,5-dimethylphenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Descripción general
Descripción
6-[(2-bromo-4,5-dimethylphenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H18BrN3O5 and its molecular weight is 484.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.04298 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensor Systems
The benzo[de]isoquinoline-1,3-dione derivatives have been investigated for their potential as chemosensors, particularly in the determination of anions. The compounds synthesized from reactions involving 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione demonstrated high chemosensor selectivity, showcasing their application in analytical chemistry for sensing specific anions in various environments (Tolpygin et al., 2013).
Photoinitiators for Polymerization
These derivatives have also found use as versatile photoinitiators for polymerization processes, responding to visible LED light for the cationic ring-opening polymerization of epoxides and free radical polymerization of acrylates. The compounds, featuring nitro- or amino- substituents, were compared favorably against traditional camphorquinone-based systems, highlighting their efficiency and potential for polymerization under various lighting conditions, including green or red light, which suggests applications in material science and engineering for creating polymers under mild conditions (Xiao et al., 2015).
Organic Light-Emitting Device (OLED) Materials
Research into novel red-emissive fluorophores for OLED applications identified derivatives with D–π–A structures, demonstrating that these compounds can significantly influence OLED performance through their molecular structure, offering potential advancements in display technology. The structural modifications in these derivatives were shown to alleviate concentration quenching and improve chromaticity, making them promising materials for standard-red OLEDs (Luo et al., 2015).
Selective Targeting of Breast Cancer
One derivative has been identified as a potent and selective molecule for targeting breast cancer via the aryl hydrocarbon receptor (AHR) pathway. This pathway's induction, and the subsequent expression increase of CYP1 metabolizing monooxygenases, demonstrated significant sensitivity and selectivity in breast cancer cell models, particularly in triple-negative breast cancer cell lines. This highlights its potential as a novel therapeutic agent for breast cancer treatment, leveraging the AHR pathway for targeted therapy (Gilbert et al., 2020).
Propiedades
IUPAC Name |
6-(2-bromo-4,5-dimethylanilino)-2-(2-hydroxyethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O5/c1-11-8-16(23)17(9-12(11)2)24-20-13-4-3-5-14-19(13)15(10-18(20)26(30)31)22(29)25(6-7-27)21(14)28/h3-5,8-10,24,27H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJRUINRCWZQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC2=C(C=C3C4=C2C=CC=C4C(=O)N(C3=O)CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-biphenylyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B4006852.png)
![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B4006853.png)
![10-(4-bromophenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4006856.png)
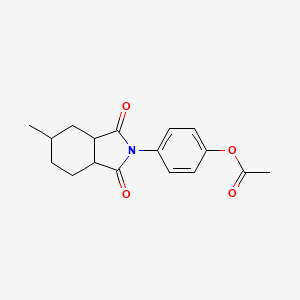
![3-(2-hydroxy-4-methylphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4006870.png)
![10-(2,3-dimethoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4006871.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4006879.png)
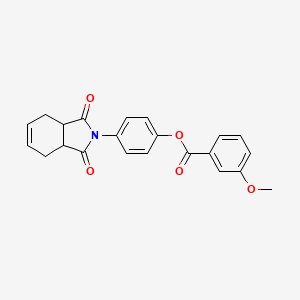
![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4006906.png)
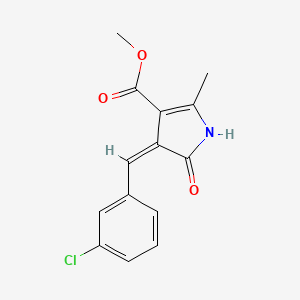
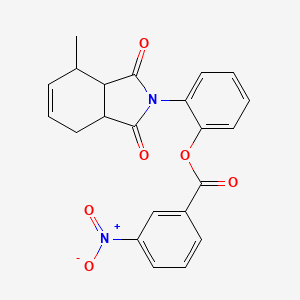
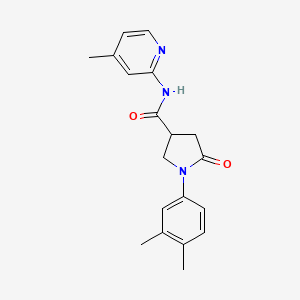
![1-(2-bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4006926.png)
![1-(4-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4006936.png)
